Grk-IN-1 is a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly targeting GRK2 and GRK3. These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating them, which leads to receptor desensitization and internalization. The inhibition of GRKs by Grk-IN-1 can enhance GPCR signaling pathways, making it a compound of interest in pharmacological research aimed at modulating GPCR functions for therapeutic benefits.
Grk-IN-1 functions primarily through competitive inhibition of GRK activity. The compound binds to the active site of the kinase, preventing the phosphorylation of GPCRs. The specific chemical interactions that occur during this inhibition involve hydrogen bonds and hydrophobic interactions between Grk-IN-1 and key residues within the active site of the GRK enzyme. This binding alters the conformation of the enzyme, effectively reducing its ability to phosphorylate target receptors.
The biological activity of Grk-IN-1 has been demonstrated in various studies focusing on its effects on GPCR signaling. Inhibition of GRK2 and GRK3 by Grk-IN-1 has been shown to potentiate the signaling of receptors such as the glucagon-like peptide-1 receptor (GLP-1R). This enhancement leads to increased insulin secretion and improved glucose metabolism, highlighting its potential therapeutic applications in conditions like diabetes . Furthermore, Grk-IN-1's ability to modulate inflammatory responses through GPCR signaling pathways suggests broader implications in treating metabolic and inflammatory disorders .
The synthesis of Grk-IN-1 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as condensation or cyclization. Following this, functional groups are introduced or modified to optimize binding affinity and selectivity towards GRKs. The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing. Specific synthetic routes may vary depending on the desired analogs or derivatives being explored.
Grk-IN-1 has several potential applications in biomedical research and therapeutics:
Studies investigating the interactions between Grk-IN-1 and GRKs have utilized techniques such as X-ray crystallography and molecular docking to elucidate binding mechanisms. These studies reveal that Grk-IN-1 binds competitively with respect to ATP, indicating its potential to alter GRK phosphorylation patterns significantly. Additionally, interaction studies with various GPCRs have shown that Grk-IN-1 can enhance receptor sensitivity and signaling efficacy, further supporting its therapeutic potential .
Several compounds exhibit similar inhibitory effects on GRKs. Below is a comparison highlighting their unique features:
Compound Name | Targeted Kinase | Selectivity | Notable Features |
---|---|---|---|
GSK180736A | GRK2 | High | Indazole-based structure; potent inhibitor |
GSK2163632A | GRK1 | High | Unique binding site; developed as IGF-1R inhibitor |
Compound A | GRK2/GRK3 | Moderate | Enhances GLP-1R signaling |
Compound B | GRK2/GRK3 | Moderate | Similar mechanism; used in insulin secretion studies |
Grk-IN-1 is distinct due to its specific focus on enhancing GLP-1R signaling pathways while providing a selective inhibition profile for GRK2 and GRK3, which may not be as pronounced in other compounds.
GRK-IN-1, also referred to as GRKs-IN-1 or Compound 14as in structural biology literature, is systematically named (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-[(2-methyl-4-(methylcarbamoyl)phenyl)sulfonyl]piperidine. This nomenclature reflects its paroxetine-derived core structure, modified by a sulfonylphenylcarbamoyl substituent at the piperidine nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) name aligns with its molecular architecture, which includes a benzodioxole moiety, a fluorophenyl group, and a sulfonamide-linked aromatic side chain (Table 1).
Table 1: Key identifiers of GRK-IN-1
Property | Value |
---|---|
CAS Number | 2055990-90-2 |
Molecular Formula | C24H25FN4O4 |
Molecular Weight | 452.48 g/mol |
GRK-IN-1 retains the (3S,4R) stereochemical configuration of paroxetine’s piperidine ring, critical for its interaction with GRK2’s hydrophobic pocket. The compound features three structural domains (Fig. 1):
Crystallographic studies of GRK homologs (e.g., GRK1 and GRK6) reveal that the sulfonamide group adopts a planar conformation, optimizing electrostatic complementarity with conserved lysine residues (e.g., GRK2-Lys220). The fluorophenyl group occupies a hydrophobic cleft near the kinase’s hinge region, while the benzodioxole oxygen atoms coordinate with backbone amides in the P-loop.
GRK-IN-1’s solubility is pH-dependent, governed by its ionizable sulfonamide (pKa ≈ 6.8) and tertiary amine (pKa ≈ 9.1) groups. Experimental measurements in buffered solutions indicate:
Table 2: Equilibrium solubility of GRK-IN-1 hydrochloride
pH | Solubility (mg/mL) | Ionization State |
---|---|---|
1.2 | 12.4 ± 0.8 | Fully protonated amine |
6.8 | 3.1 ± 0.3 | Partially ionized sulfonamide |
7.4 | 1.9 ± 0.2 | Neutral species dominant |
The hydrochloride salt form enhances aqueous solubility at physiological pH (7.4) by ~40% compared to the free base, attributable to chloride counterion stabilization.
Thermogravimetric analysis (TGA) of GRK-IN-1 hydrochloride reveals a decomposition onset temperature of 218°C, with a first-order degradation rate constant (k) of 2.3 × 10−4 h−1 at 25°C. Accelerated stability studies (40°C/75% RH) demonstrate <5% degradation over 30 days, indicating robust solid-state stability. Degradation products include sulfonic acid derivatives (via hydrolysis) and defluorinated analogs (via radical-mediated C-F cleavage).